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Compound of Interest

Compound Name: Trifluoropyruvamide

CAS No.: 883500-27-4

Cat. No.: B1304051

Get Quote

Introduction
Trifluoropyruvamide, systematically named 3,3,3-trifluoro-2-oxopropanamide, represents a

niche yet intriguing molecule at the intersection of bio-organic and medicinal chemistry. The

incorporation of a trifluoromethyl group adjacent to an α-keto amide functionality imparts a

unique electronic signature, suggesting a high potential for bioactivity. The trifluoromethyl group

is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and

altered pharmacokinetic profiles in drug candidates.[1] Concurrently, the α-keto amide moiety is

a privileged motif in medicinal chemistry, known for its ability to act as a versatile warhead in

enzyme inhibition.[2][3]

This technical guide provides a comprehensive overview of the chemical properties, structure,

and potential applications of Trifluoropyruvamide, synthesized from foundational chemical

principles and data from closely related analogues. It is intended for researchers, scientists,

and drug development professionals seeking to understand and leverage the unique

characteristics of this fluorinated building block.
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Chemical Structure and Properties
Trifluoropyruvamide is a small organic molecule with the molecular formula C₃H₂F₃NO₂. Its

structure is characterized by a central carbonyl group flanked by a trifluoromethyl group and an

amide group.

Molecular Structure:

Caption: Chemical structure of 3,3,3-Trifluoro-2-oxopropanamide.

Physicochemical Properties:

While specific experimental data for Trifluoropyruvamide is not readily available in the public

domain, its properties can be inferred from its structure and comparison with analogous

compounds such as ethyl 3,3,3-trifluoro-2-oxopropanoate and other α-keto amides.

Property Value (Predicted/Inferred) Source/Justification

Molecular Formula C₃H₂F₃NO₂ -

Molecular Weight 141.05 g/mol [2]

Appearance White to off-white solid
Based on similar small organic

amides.

Melting Point > 50 °C
General trend for small

amides.

Boiling Point Not available
Expected to be relatively high

due to hydrogen bonding.

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

alcohols) and likely sparingly

soluble in water.

The amide group allows for

hydrogen bonding, while the

trifluoromethyl group increases

lipophilicity.

Reactivity and Stability
The reactivity of Trifluoropyruvamide is dominated by the electrophilic character of the two

carbonyl carbons, significantly enhanced by the strong electron-withdrawing effect of the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1304051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-trifluoropyruvamide-chemical-properties-and-structure
https://www.benchchem.com/product/b1304051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-trifluoropyruvamide-chemical-properties-and-structure
https://pmc.ncbi.nlm.nih.gov/articles/PMC7416817/
https://www.benchchem.com/product/b1304051/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-trifluoropyruvamide-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


adjacent trifluoromethyl group. This makes the keto-carbonyl particularly susceptible to

nucleophilic attack.

In aqueous solutions, trifluoromethyl ketones are known to exist in equilibrium with their hydrate

(gem-diol) form.[4] It is highly probable that Trifluoropyruvamide exhibits similar behavior. The

stability of this hydrate can be a crucial factor in its biological activity, as it can mimic the

tetrahedral transition state of enzyme-catalyzed reactions.[4]

The amide group is generally stable but can be hydrolyzed under strong acidic or basic

conditions. The α-keto amide linkage is reported to be more resistant to proteolytic cleavage

compared to simple amides.[3]

Synthesis of Trifluoropyruvamide
A plausible synthetic route to Trifluoropyruvamide would involve the amidation of a

trifluoropyruvic acid derivative. A common precursor is ethyl 3,3,3-trifluoro-2-oxopropanoate,

which is commercially available.

Proposed Synthetic Workflow:

Ethyl 3,3,3-trifluoro-2-oxopropanoate Ammonolysis
(Ammonia in Methanol) 3,3,3-Trifluoro-2-oxopropanamide

Click to download full resolution via product page

Caption: Proposed synthesis of Trifluoropyruvamide.

Experimental Protocol (Hypothetical):

This protocol is based on standard amidation procedures for α-keto esters.

Reaction Setup: To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (1 equivalent) in

methanol at 0 °C, add a solution of ammonia in methanol (7 N, 2-3 equivalents) dropwise.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress

by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the solvent.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure

3,3,3-trifluoro-2-oxopropanamide.

Self-Validation: The identity and purity of the synthesized Trifluoropyruvamide should be

confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass

spectrometry. The presence of the amide protons and the characteristic quartet for the

trifluoromethyl group in the NMR spectra would be key indicators of successful synthesis.

Spectroscopic Characterization (Predicted)
While experimental spectra for Trifluoropyruvamide are not readily available, its expected

spectral characteristics can be predicted based on its structure.

¹H NMR: A broad singlet or two distinct signals in the range of 7-8 ppm corresponding to the

two amide protons (-CONH₂).

¹³C NMR: Signals for the two carbonyl carbons (keto and amide) would be expected in the

downfield region (160-180 ppm). The carbon of the trifluoromethyl group would appear as a

quartet due to coupling with the fluorine atoms.

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl

group.

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary

amide (around 3350 and 3180 cm⁻¹), C=O stretching of the ketone and amide (around 1730

and 1680 cm⁻¹, respectively), and strong C-F stretching bands (in the 1100-1300 cm⁻¹

region).

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 141.01.

Applications in Drug Discovery and Chemical
Biology
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The unique structural features of Trifluoropyruvamide make it an attractive scaffold for the

design of enzyme inhibitors. The α-keto amide moiety is a known pharmacophore that can

covalently and reversibly interact with the active site residues of various enzymes, particularly

serine and cysteine proteases.[2] The trifluoromethyl group can enhance binding affinity and

improve the pharmacokinetic properties of a lead compound.[5]

Potential Therapeutic Targets:

Proteases: The electrophilic keto-carbonyl can be attacked by the nucleophilic serine or

cysteine residues in the active site of proteases, forming a stable hemiacetal or

hemithioacetal adduct. This makes Trifluoropyruvamide a potential starting point for

developing inhibitors of enzymes implicated in diseases such as cancer, viral infections, and

inflammatory disorders.

Dehydrogenases: The keto group can also be a target for dehydrogenases, and inhibitors

based on this scaffold could be explored.

Logical Relationship for Inhibitor Design:

Trifluoropyruvamide
(Warhead)

Linker Moiety
(Introduces selectivity)

Targeting Group
(Binds to enzyme sub-pockets)

Potent & Selective Inhibitor

Click to download full resolution via product page

Caption: Strategy for developing inhibitors from Trifluoropyruvamide.
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Conclusion
Trifluoropyruvamide is a fluorinated α-keto amide with significant potential as a building block

in medicinal chemistry and drug discovery. While specific experimental data for this compound

is limited, its chemical properties and reactivity can be reliably inferred from its structure and

the behavior of closely related analogues. The combination of a highly electrophilic

trifluoromethyl ketone and a stable amide moiety makes it a promising scaffold for the design of

potent and selective enzyme inhibitors. Further research into the synthesis and biological

evaluation of Trifluoropyruvamide and its derivatives is warranted to fully explore its

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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